Welcome to the BenchChem Online Store!
molecular formula C13H9ClN2O B8322770 2-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

2-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

Cat. No. B8322770
M. Wt: 244.67 g/mol
InChI Key: DJOORGSPIHHCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202989B2

Procedure details

6-Chloro isatoic anhydride (0.1 mol) and 1,2-phenylenediamine (0.1 mol) were dissolved in acetic acid (90%) and the mixture heated at 100° C. for 2.5 hrs. The mixture was poured into water and extracted with ethyl acetate, neutralized, dried and 2-chloro-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one was isolated (94%) after removal of solvent under reduced pressure.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=C[CH:5]=[C:6]2NC(=O)OC(=O)[C:7]=12.[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20].O.[C:23]([OH:26])(=O)[CH3:24]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:20][C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[NH:21][C:23](=[O:26])[C:24]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC=1C=CC=C2C1C(=O)OC(N2)=O
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC3=C(NC2=O)C=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.